The synthesis of factor IX Niigata can be achieved through various methods:
Factor IX Niigata exhibits a complex molecular structure characterized by:
The primary chemical reactions involving factor IX Niigata include:
These reactions are crucial for maintaining hemostasis and preventing excessive bleeding.
The mechanism of action of factor IX Niigata involves:
Data indicates that the efficiency of this process is closely tied to the degree of gamma-carboxylation present in the protein .
The physical and chemical properties of factor IX Niigata include:
Analyses using techniques such as liquid chromatography-mass spectrometry have provided insights into its stability profiles and post-translational modifications .
Factor IX Niigata has significant scientific applications, particularly in:
The ongoing research into optimizing production methods and understanding the functional implications of different variants continues to enhance its applications in both clinical and research settings .
Hemophilia B is an X-linked recessive bleeding disorder caused by deficiencies or dysfunction of coagulation Factor IX (FIX), constituting approximately 20% of hemophilia cases. Severity is classified by residual FIX activity: severe (<1%), moderate (1–5%), or mild (>5–40%) [10]. Historically, the identification of FIX variants transformed our understanding of genotype-phenotype relationships in bleeding disorders. Before the 1980s, hemophilia B was treated with plasma-derived concentrates, carrying risks of viral transmission. The cloning of the F9 gene in 1982 enabled molecular characterization of mutations, revealing over 1,000 variants linked to disease severity [4] [10]. Variants like Factor IX Niigata provided critical insights into structure-function relationships, demonstrating how single amino acid substitutions disrupt coagulation catalysis without affecting antigen levels—a phenomenon termed cross-reacting material-positive (CRM+) hemophilia B [1] [2].
Factor IX Niigata was first described in 1988 in a Japanese patient with moderate-severe hemophilia B (1–4% clotting activity) despite normal FIX antigen levels [1]. Nomenclature follows the convention of naming variants after their discovery location (Niigata, Japan) and specifying the molecular defect: a single-point mutation (c.1169C>T) causing substitution of valine for alanine at residue 390 (p.Ala390Val) within the catalytic serine protease domain [1]. This residue lies in a highly conserved region adjacent to the activation pocket (Figure 1). Unlike CRM-negative variants (e.g., deletions), CRM+ variants like Niigata highlighted that dysfunctional enzyme kinetics—not just deficient synthesis—underlie bleeding phenotypes [1] [10].
Table 1: Key Characteristics of Factor IX Niigata
Characteristic | Detail |
---|---|
Mutation Type | Missense (c.1169C>T) |
Amino Acid Substitution | Ala390Val |
Protein Domain | Catalytic serine protease domain |
CRM Status | CRM+ (normal antigen levels) |
Functional Defect | Impaired factor X activation despite normal factor IXa generation |
First Report | Yoshioka et al. (1986), structural analysis by Takeyama et al. (1988) |
The Ala390Val mutation disrupts the intrinsic tenase complex, a critical assembly of FIXa, FVIIIa, calcium ions, and phospholipid surfaces that activates factor X (FX) to FXa. Patients exhibit spontaneous bleeding (hemarthroses, muscle hematomas) but with less severity than CRM-negative cases. This variant illustrates three key principles:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0